Technical Guide: Methyl 4-chloro-6-(hydroxymethyl)picolinate
Technical Guide: Methyl 4-chloro-6-(hydroxymethyl)picolinate
CAS Number: 109880-43-5
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-chloro-6-(hydroxymethyl)picolinate, a key intermediate in the synthesis of advanced therapeutic agents. This document details its chemical and physical properties, outlines a potential synthetic pathway, and explores its application in the development of targeted cancer therapies, specifically as a building block for Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Compound Properties
Methyl 4-chloro-6-(hydroxymethyl)picolinate is a substituted pyridine derivative with the molecular formula C₈H₈ClNO₃.[1] Its structural features, including a chloro-substituent, a hydroxymethyl group, and a methyl ester, make it a versatile reagent in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 109880-43-5 | [1] |
| Molecular Formula | C₈H₈ClNO₃ | [1] |
| Molecular Weight | 201.61 g/mol | |
| Melting Point | 118.2-119.1 °C | |
| Boiling Point (Predicted) | 355.4±42.0 °C | |
| Density (Predicted) | 1.377±0.06 g/cm³ | |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
Synthesis and Experimental Protocol
Proposed Synthetic Pathway:
Caption: Proposed synthesis of Methyl 4-chloro-6-(hydroxymethyl)picolinate.
Step 1: Selective Reduction
The synthesis would commence with the selective reduction of one of the ester groups of a dimethyl pyridine-2,6-dicarboxylate derivative.
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Reactants: Dimethyl pyridine-2,6-dicarboxylate, Sodium borohydride (NaBH₄).
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Solvent: A mixture of Tetrahydrofuran (THF) and Ethanol.
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Temperature: 0°C.
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Procedure: Sodium borohydride is added to a solution of the starting pyridine dicarboxylate in a THF/ethanol mixture at 0°C. The reaction selectively reduces one of the carboxylate groups to a hydroxymethyl group, yielding methyl 6-(hydroxymethyl)picolinate.
Step 2: Chlorination
The intermediate hydroxymethyl picolinate is then subjected to chlorination.
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Reactant: Methyl 6-(hydroxymethyl)picolinate, Phosphorus oxychloride (POCl₃).
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Condition: Reflux.
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Procedure: The intermediate is treated with phosphorus oxychloride under reflux conditions to introduce a chlorine atom at the 4-position of the pyridine ring, yielding the final product, Methyl 4-chloro-6-(hydroxymethyl)picolinate.
Application in Drug Discovery: A Precursor to FGFR Inhibitors
Methyl 4-chloro-6-(hydroxymethyl)picolinate serves as a crucial building block in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds. This core structure is present in numerous potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a significant target for therapeutic intervention.[4]
The chloro- and hydroxymethyl- functionalities of Methyl 4-chloro-6-(hydroxymethyl)picolinate provide reactive handles for the construction of the more complex pyrido[2,3-d]pyrimidin-7(8H)-one core, which is central to the activity of many FGFR inhibitors.
FGFR Signaling Pathway and Inhibition:
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to their receptors, leading to receptor dimerization and autophosphorylation of tyrosine kinase domains. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate cell proliferation, survival, and migration. In many cancers, aberrant FGFR signaling leads to uncontrolled cell growth. FGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing phosphorylation and halting the downstream signaling cascade.
Caption: Simplified FGFR signaling pathway and the mechanism of its inhibition.
Quantitative Data of a Representative FGFR Inhibitor
The utility of Methyl 4-chloro-6-(hydroxymethyl)picolinate as a synthetic intermediate is underscored by the potent biological activity of the final compounds. Below is a table summarizing the in vitro inhibitory activity of PRN1371, a notable FGFR inhibitor whose synthesis can conceptually involve intermediates derived from similar building blocks.
| Compound | Target | IC₅₀ (nM) | Reference |
| PRN1371 | FGFR1 | 1.3 | [4] |
| FGFR2 | 1.6 | [4] | |
| FGFR3 | 0.9 | [4] | |
| FGFR4 | 4.1 | [4] |
This data highlights the high potency of FGFR inhibitors that can be synthesized using a platform that may include intermediates like Methyl 4-chloro-6-(hydroxymethyl)picolinate.
Conclusion
Methyl 4-chloro-6-(hydroxymethyl)picolinate is a valuable chemical intermediate with significant applications in the field of medicinal chemistry and drug development. Its specific substitution pattern makes it an ideal precursor for the synthesis of complex heterocyclic scaffolds, most notably the pyrido[2,3-d]pyrimidin-7(8H)-one core of potent FGFR inhibitors. This guide provides a foundational understanding of its properties, a potential synthetic route, and its role in the development of targeted cancer therapies, offering valuable insights for researchers and scientists in the field.
References
- 1. METHYL 4-CHLORO-6-(HYDROXYMETHYL)PICOLINATE | 109880-43-5 [chemicalbook.com]
- 2. Methyl 4-chloro-6-(hydroxymethyl)nicotinate () for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]





